1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride
Overview
Description
1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the fluorobenzyl group and the carboxylic acid moiety in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with piperidine-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can interact with various enzymes and receptors, modulating their activity. The piperidine ring can also influence the compound’s binding affinity and selectivity towards its targets. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride
- 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride
- 1-(3-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride
Uniqueness
1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride is unique due to the specific position of the fluorine atom on the benzyl group. This positional isomerism can lead to differences in chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs. The presence of the fluorine atom can also enhance the compound’s metabolic stability and binding affinity to certain targets .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2.ClH/c14-12-5-1-3-10(7-12)8-15-6-2-4-11(9-15)13(16)17;/h1,3,5,7,11H,2,4,6,8-9H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASLSBAYLAWQIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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